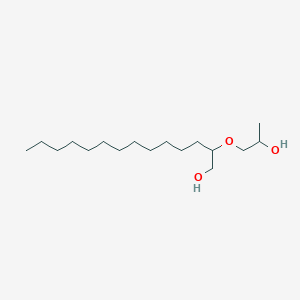

2-(2-Hydroxypropoxy)tetradecan-1-OL

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

741268-14-4 |

|---|---|

Molekularformel |

C17H36O3 |

Molekulargewicht |

288.5 g/mol |

IUPAC-Name |

2-(2-hydroxypropoxy)tetradecan-1-ol |

InChI |

InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17(14-18)20-15-16(2)19/h16-19H,3-15H2,1-2H3 |

InChI-Schlüssel |

MIWRSJYBHKYWRR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(CO)OCC(C)O |

Herkunft des Produkts |

United States |

Structural Classification and Relation to Long Chain Aliphatic Ethers

From a structural standpoint, 2-(2-Hydroxypropoxy)tetradecan-1-OL can be classified as a long-chain aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.comwikipedia.org The general formula for an ether is R–O–R′, where R and R′ represent the hydrocarbon groups. wikipedia.org In the case of this compound, the molecule features a tetradecanyl group (a 14-carbon aliphatic chain) linked via an ether oxygen to a propanol (B110389) substituent, which is itself hydroxylated.

Long-chain aliphatic ethers are known for their chemical stability and hydrophobicity, properties conferred by the long hydrocarbon tail. These characteristics make them analogous in some respects to polyethylene-like materials. researchgate.net The presence of the ether linkage introduces a degree of flexibility to the carbon chain due to the C-O bonds. acs.org

| Structural Feature | Description | Significance |

| Tetradecan-1-OL backbone | A 14-carbon saturated fatty alcohol. wikipedia.org | Contributes to the molecule's lipophilicity and potential for self-assembly. |

| Ether Linkage | An oxygen atom connecting the tetradecanyl chain to a propylene (B89431) glycol moiety. | Provides chemical stability and conformational flexibility. acs.org |

| Propoxy Group | A three-carbon chain derived from propanol. | Acts as a linker between the long aliphatic chain and a hydroxyl group. |

| Hydroxyl Groups | Two -OH groups, one on the tetradecanyl chain and one on the propoxy group. | Introduce hydrophilicity and potential for hydrogen bonding. |

Contemporary Relevance of Polyhydroxylated Lipids in Chemical Biology

The presence of multiple hydroxyl groups classifies 2-(2-Hydroxypropoxy)tetradecan-1-OL as a polyhydroxylated lipid. Lipids are a broad group of naturally occurring molecules that include fats, waxes, and sterols. wikipedia.orgkhanacademy.org They are fundamental components of biological membranes and play crucial roles in energy storage and signaling. wikipedia.orgnih.govnih.gov

Polyhydroxylated lipids are of significant interest in chemical biology due to their amphipathic nature, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. wikipedia.org The hydroxyl groups are hydrophilic, while the long aliphatic chain is hydrophobic. This dual character allows such molecules to self-assemble into complex structures like micelles and liposomes in aqueous environments, making them valuable for applications in drug delivery and nanotechnology. wikipedia.org Furthermore, the hydroxyl groups can serve as points for further chemical modification, allowing for the attachment of other molecules, such as targeting ligands or fluorescent probes.

Overview of Analogous Compounds and Their Known Functions in Research

Fatty Alcohols (e.g., Tetradecan-1-ol): The backbone of the molecule is tetradecan-1-ol, also known as myristyl alcohol. wikipedia.org This long-chain fatty alcohol is used in the cosmetics industry as an emollient and can serve as a precursor for the synthesis of surfactants. wikipedia.org Its physical properties, such as being a waxy solid at room temperature, are likely to be reflected in the subject compound. wikipedia.org

Glycerolipids: These are lipids composed of a glycerol (B35011) backbone with one or more fatty acid chains attached via ester linkages. wikipedia.orgkhanacademy.org They are the primary components of biological membranes and are central to fat metabolism. wikipedia.org The structural similarity of 2-(2-Hydroxypropoxy)tetradecan-1-OL to a monoglyceride suggests it could potentially interact with or be metabolized by lipid-modifying enzymes.

Polyether Lipids: Certain marine organisms produce complex polyether lipids with potent biological activities. wikipedia.org These molecules are often large and can have ladder-like structures. While structurally more complex, they highlight the diverse roles that polyether functionalities can play in natural products.

| Analogous Compound Class | Key Structural Features | Known Functions/Applications |

| Fatty Alcohols | Long, straight-chain alkyl group with a terminal hydroxyl group. wikipedia.org | Emollients in cosmetics, chemical intermediates. wikipedia.org |

| Glycerolipids | Glycerol backbone with one or more fatty acid tails. wikipedia.orgkhanacademy.org | Energy storage, structural components of cell membranes. wikipedia.org |

| Polyether Natural Products | Multiple ether linkages within a lipid-like structure. wikipedia.org | Diverse biological activities, including toxicity. |

Research Rationale and Objectives for Investigating 2 2 Hydroxypropoxy Tetradecan 1 Ol

Retrosynthetic Strategies for the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points lead to logical and feasible synthetic strategies.

The most intuitive disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach. This involves the reaction of a C14 alcohol-containing nucleophile with a C3 electrophile, or vice versa.

A second key disconnection can be made within the propan-1,2-diol unit, which points towards an epoxide ring-opening strategy. This approach involves the nucleophilic attack of a C14 alcohol on a propylene (B89431) oxide precursor.

These two primary retrosynthetic pathways form the basis for the synthetic routes discussed in the subsequent sections.

Established and Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be envisioned for the construction of this compound.

Direct Alkylation Approaches

Direct alkylation, primarily through the Williamson ether synthesis, offers a straightforward route to the target molecule. This S_N2 reaction involves the coupling of an alkoxide with an alkyl halide. acs.orgamazonaws.comresearchgate.netacs.orgyoutube.com Two main variations of this approach are feasible for synthesizing this compound.

Route A involves the reaction of the alkoxide of 1,2-tetradecanediol (B1677598) with a propylene-based electrophile, such as 1-chloropropan-2-ol or 2-chloropropan-1-ol. The regioselectivity of this reaction can be a challenge, as the diol has two hydroxyl groups with different steric and electronic environments.

Route B utilizes the alkoxide of a C14 alcohol, such as 1-tetradecanol (B3432657), and reacts it with propylene oxide. This reaction is essentially a ring-opening of the epoxide under basic conditions and will be discussed further in the next section.

A key consideration in the Williamson ether synthesis is the choice of base and solvent. Strong bases like sodium hydride (NaH) are often used to generate the alkoxide, and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the S_N2 reaction. acs.org

Interactive Data Table: Illustrative Conditions for Williamson Ether Synthesis of this compound (Route A)

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | 1-Chloropropan-2-ol | NaH | DMF | 80 | 12 | 65 |

| 2 | 1-Chloropropan-2-ol | K2CO3 | Acetonitrile (B52724) | Reflux | 24 | 50 |

| 3 | 2-Chloropropan-1-ol | NaH | THF | 60 | 18 | 70 |

Stereoselective Epoxide Ring-Opening Reactions

The ring-opening of an epoxide is a versatile and widely used method for the synthesis of 1,2-di-functionalized compounds. researchgate.netrsc.orgumons.ac.be In the context of synthesizing this compound, this involves the reaction of a C14 alcohol nucleophile with propylene oxide. The reaction can be catalyzed by either acid or base, with each catalyst system offering different regioselectivity.

Under basic or nucleophilic conditions , the attack of the alkoxide (generated from the C14 alcohol) occurs at the less sterically hindered carbon of the propylene oxide ring, leading to the desired this compound. Common bases include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.org

Under acidic conditions , the epoxide is first protonated, followed by nucleophilic attack of the C14 alcohol. In this case, the nucleophile preferentially attacks the more substituted carbon of the epoxide, which would lead to the isomeric product, 1-(2-hydroxypropoxy)tetradecan-2-ol. Therefore, for the synthesis of the target compound, basic or nucleophilic conditions are preferred.

The stereochemistry of the epoxide ring-opening is another crucial aspect. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the center of attack. If a chiral propylene oxide is used, this allows for the stereoselective synthesis of a specific stereoisomer of this compound.

Interactive Data Table: Illustrative Conditions for Base-Catalyzed Ring-Opening of Propylene Oxide with 1-Tetradecanol

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | NaOH | 1-Tetradecanol (neat) | 120 | 8 | 85 |

| 2 | KOH | Toluene | 100 | 12 | 80 |

| 3 | t-BuOK | THF | 60 | 18 | 90 |

Multi-Component and Convergent Synthetic Pathways

While direct alkylation and epoxide ring-opening represent linear synthetic approaches, multi-component and convergent strategies can offer increased efficiency by combining multiple bond-forming events in a single step or by synthesizing complex fragments separately before their final assembly.

A potential multi-component reaction could involve the in-situ formation of the alkoxide of 1-tetradecanol followed by the addition of propylene oxide, effectively combining the base-mediated deprotonation and epoxide ring-opening into a one-pot procedure.

A convergent synthesis could involve the preparation of a protected form of 1-propoxy-2-ol, which is then deprotected and coupled with a C11-alkyl halide to form the final tetradecyl chain. This approach might be advantageous for the synthesis of analogs with modifications in the alkyl chain.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure safety and sustainability.

Catalytic Systems and Ligand Design for Improved Yields and Selectivity

For both the Williamson ether synthesis and epoxide ring-opening reactions, the choice of catalyst is paramount. In industrial settings, heterogeneous catalysts are often preferred for their ease of separation and recyclability. For instance, solid-supported bases or acids could be employed for the synthesis of this compound.

In the context of stereoselective synthesis, the development of chiral catalysts and ligands is a key area of research. For the epoxide ring-opening, chiral salen-metal complexes or chiral Brønsted acids could be employed to achieve high enantioselectivity. The design of ligands that can effectively control the stereochemical outcome of the reaction is a continuous effort in the field of asymmetric catalysis.

Furthermore, optimizing reaction conditions such as temperature, pressure, solvent, and reactant stoichiometry is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. researchgate.net

Reaction Condition Control (e.g., Temperature, Pressure, Solvent Optimization)

The synthesis of this compound and its derivatives requires precise control over reaction conditions to ensure high yields and purity. Key parameters that are frequently optimized include temperature, pressure, and the choice of solvent.

Microwave-assisted synthesis, for example, often involves heating the reaction mixture well above its boiling point, necessitating the use of sealed vessels capable of withstanding internal pressures of 7-15 bar. orgsyn.org Such methods require specialized microwave reactors with online temperature and pressure monitoring to ensure safety and reproducibility. orgsyn.org After the reaction, a controlled cooling period is crucial before the vessel is opened. orgsyn.org

Solvent selection is critical for both reaction success and product purification. In one-pot multicomponent reactions, solvents like dry ethanol (B145695) are utilized. orgsyn.org For purification, solvent mixtures such as ethanol-water or 2-propanol-water are employed for crystallization. orgsyn.org The optimization of solvent systems can significantly impact the purity of the final product. orgsyn.org

Temperature control is also paramount in traditional reflux-based syntheses. For instance, the acetalization of glycerol (B35011) with benzaldehyde (B42025) is carried out at 80°C, with the completion of the reaction indicated by the cessation of water formation. sbq.org.br Subsequent cooling to -10°C facilitates the crystallization of the desired product. sbq.org.br

The following interactive table summarizes various reaction conditions documented in the synthesis of related polyol compounds.

Interactive Data Table: Reaction Condition Optimization

| Parameter | Value/Condition | Purpose | Reference |

| Temperature | 150°C | Microwave-assisted synthesis | orgsyn.org |

| Pressure | 10-14 bar | To allow heating above solvent boiling point | orgsyn.org |

| Solvent (Reaction) | Dry Ethanol | Solubilize reactants | orgsyn.org |

| Solvent (Purification) | Ethanol:Water (2:1) | Crystallization of product | orgsyn.org |

| Temperature (Acetalization) | 80°C | Drive reaction to completion | sbq.org.br |

| Temperature (Crystallization) | -10°C | Induce product precipitation | sbq.org.br |

Isolation and Purification Techniques for High Purity this compound

Achieving high purity of this compound is essential for its application in further chemical synthesis and analysis. A variety of isolation and purification techniques are employed, often in combination, to remove byproducts, unreacted starting materials, and other impurities.

Crystallization is a common and effective method for purifying solid compounds. The choice of solvent or solvent mixture is crucial for successful crystallization. For example, a toluene-petroleum ether mixture (1:1) has been used to recrystallize crude product, yielding pure, large, white, prismatic needles. sbq.org.br In some cases, adjusting the pH of the reaction mixture can induce precipitation of the desired product. orgsyn.org

Chromatography is another powerful purification technique. Flash column chromatography on silica (B1680970) gel is frequently used to separate compounds with different polarities. nih.gov The mobile phase, a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), is gradually changed in polarity to elute the different components from the column. nih.gov While effective, chromatographic methods can be time-consuming and generate significant solvent waste, posing challenges for large-scale industrial applications. google.com

Extraction is used to separate the desired product from a reaction mixture based on its solubility in different immiscible liquids. For instance, after a reaction, the mixture can be diluted with a solvent like ethyl acetate and washed with aqueous solutions such as brine to remove water-soluble impurities. nih.gov

Filtration is a straightforward method to separate a solid product from a liquid. This is often used after crystallization or precipitation to collect the purified compound. sbq.org.brnih.gov

The table below outlines common purification techniques and their applications.

Interactive Data Table: Purification Techniques

| Technique | Application | Solvents/Materials | Reference |

| Crystallization | Removal of impurities from solid product | Toluene-petroleum ether, Ethanol-water | orgsyn.orgsbq.org.br |

| Flash Column Chromatography | Separation of compounds based on polarity | Silica gel, Hexane/Ethyl Acetate | nih.gov |

| Extraction | Removal of water-soluble impurities | Ethyl acetate, Brine | nih.gov |

| Filtration | Isolation of solid product from liquid | Celite | nih.gov |

Chemical Derivatization and Functionalization of this compound

The presence of multiple hydroxyl groups and a long aliphatic chain in this compound offers numerous possibilities for chemical derivatization and functionalization. These modifications can be used to alter the molecule's physical and chemical properties for various applications.

Oxidation and Reduction Chemistry of the Polyol Moiety

The hydroxyl groups of the polyol moiety can be selectively oxidized to yield various functional groups. The oxidation of vicinal diols can lead to the formation of α-hydroxy ketones. stanford.eduacs.org Palladium-based catalysts have been shown to be highly chemoselective for the oxidation of polyols, favoring the oxidation of secondary alcohols over primary ones. acs.org This selectivity allows for the controlled synthesis of specific hydroxy ketones. acs.org

Furthermore, the oxidation of polyols can be achieved using molecular oxygen in the presence of catalysts like platinum nanoparticles on carbon supports. rsc.org Plasmonic catalysis on Au-Pt nanoalloys under visible light has also been demonstrated as an effective and green method for the selective oxidation of polyols. rsc.org In some cases, oxidation can lead to the formation of formic acid. nih.gov

Synthesis of Conjugates and Pro-Compound Precursors

The functional groups on this compound can be used as handles to synthesize conjugates and pro-compound precursors. For instance, the hydroxyl groups can be derivatized to form esters or ethers with other molecules, potentially altering their biological activity or delivery properties. The synthesis of such derivatives often involves multi-step processes and requires careful control of reaction conditions to achieve the desired product.

Modification of the Aliphatic Chain and Ether Linkage

The long aliphatic chain of this compound can also be modified, although this is generally more challenging than modifying the hydroxyl groups. The ether linkage, being relatively stable, is less prone to chemical transformation under standard conditions. However, under specific and often harsh conditions, ether linkages can be cleaved or modified. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (Chemical Formula: C₁₇H₃₆O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined and compared against the theoretical value.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would provide detailed structural information through fragmentation analysis. In these experiments, the isolated molecular ion is fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. For this compound, key fragmentation pathways would include the cleavage of the ether linkage, loss of water molecules from the two hydroxyl groups, and characteristic cleavages along the tetradecyl alkyl chain.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 289.2743 | Protonated molecular ion |

| [M+Na]⁺ | 311.2562 | Sodiated adduct |

| [M-H₂O+H]⁺ | 271.2637 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 253.2531 | Loss of two water molecules |

| C₁₄H₂₉O⁺ | 213.2218 | Cleavage at the ether bond (tetradecanol portion) |

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete picture of a molecule's carbon-hydrogen framework. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for the full structural elucidation and assignment of all proton and carbon signals of this compound.

¹H NMR would identify all unique proton environments, with chemical shifts and integration values corresponding to the number of protons in each environment. The splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR would detect all unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, confirming the connectivity within the propylene glycol and tetradecanol (B45765) moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the tetradecanol and propylene glycol units via the ether linkage.

The molecule contains two chiral centers, which can lead to the existence of diastereomers. High-field NMR can often distinguish between diastereomers, which would present as separate sets of signals in the spectrum. The chemical shift of hydroxyl protons can vary significantly depending on solvent, concentration, and temperature. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Alkyl Chain CH₃ | ~0.88 | Triplet | 3H |

| Alkyl Chain (CH₂)ₙ | ~1.25 | Multiplet | ~22H |

| Propoxy CH₃ | ~1.15 | Doublet | 3H |

| -OCH₂-CH(OH)- | ~3.4-3.6 | Multiplet | 2H |

| -CH₂-O-CH₂- | ~3.5-3.7 | Multiplet | 2H |

| -CH(OH)- (Propoxy) | ~3.8-4.0 | Multiplet | 1H |

| -CH(OH)- (Tetradecyl) | ~3.7-3.9 | Multiplet | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) |

|---|---|

| Alkyl Chain CH₃ | ~14.1 |

| Propoxy CH₃ | ~18.5 |

| Alkyl Chain (CH₂)ₙ | ~22.7 - 31.9 |

| -CH(OH)- (Propoxy) | ~66.0 |

| -CH(OH)- (Tetradecyl) | ~70.0 |

| -OCH₂- (Propoxy) | ~75.0 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Polymorph Screening

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of hydroxyl (O-H) and ether (C-O) groups, as well as the aliphatic (C-H) chain.

FTIR Spectroscopy would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching in the hydrogen-bonded hydroxyl groups. Strong C-H stretching vibrations would appear around 2850-2960 cm⁻¹, and C-O stretching from the ether and alcohol groups would be visible in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, is particularly sensitive to the non-polar C-C bonds of the long alkyl backbone, providing a clear signal for the hydrocarbon chain structure.

These techniques are also powerful tools for polymorph screening. Different crystalline forms (polymorphs) of the same compound can exhibit distinct spectra, particularly in the fingerprint region (<1500 cm⁻¹), due to differences in their crystal lattice and intermolecular interactions.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 (Broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-O | Stretching (Ether & Alcohol) | 1050 - 1150 |

| C-H | Bending | 1375 - 1465 |

Chromatographic Techniques for Purity Assessment, Quantification, and Chiral Separation

Chromatography is the cornerstone of purity assessment and quantification. Due to the structure of this compound, different chromatographic methods are suitable for various analytical goals.

Due to its high molecular weight and two polar hydroxyl groups, this compound has low volatility and is not ideal for direct GC-MS analysis. However, GC-MS is an excellent method for assessing the purity of starting materials (e.g., 1-tetradecene (B72687) or tetradecan-1-ol) or for identifying volatile impurities. For analysis of the compound itself, a derivatization step, such as silylation with a reagent like BSTFA, would be necessary to block the hydroxyl groups and increase volatility. The resulting silylated derivative could then be readily analyzed by GC-MS to confirm its molecular weight and fragmentation pattern. wikipedia.org

LC-HRMS is the premier technique for the analysis of non-volatile compounds like this compound in complex mixtures. A reversed-phase liquid chromatography (RPLC) method, likely using a C18 or C8 column, would effectively separate the compound from impurities of different polarities. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol (B129727) would be typical. Coupling the LC system to an HRMS detector allows for simultaneous quantification (from the peak area) and identity confirmation (from the accurate mass and fragmentation data), providing a highly specific and sensitive assay.

The structure of this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and has become a popular method for determining enantiomeric excess. By using a chiral stationary phase (CSP), such as one based on a derivatized polysaccharide, SFC can separate the different stereoisomers. The combination of a supercritical CO₂-based mobile phase with a co-solvent (e.g., methanol or ethanol) often provides faster and more efficient separations than traditional HPLC for chiral compounds. This analysis is critical for understanding the stereochemical purity of the material.

X-ray Diffraction Analysis for Solid-State Structure and Crystallinity

As of the current body of scientific literature, specific X-ray diffraction (XRD) data for the compound this compound is not publicly available. Consequently, a detailed analysis of its solid-state structure and degree of crystallinity based on experimental XRD patterns cannot be provided at this time.

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

In the context of this compound, an XRD analysis would be invaluable for understanding its solid-state properties. Such an analysis would reveal whether the compound exists in a crystalline or amorphous state at a given temperature. If crystalline, XRD could elucidate the precise arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, which would be expected given the two hydroxyl groups and the ether linkage in the molecule's structure.

Furthermore, XRD analysis could identify different polymorphic forms of the compound, which are different crystalline structures of the same chemical substance. Polymorphism is a critical aspect in the chemical and pharmaceutical industries, as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

While specific experimental data for this compound is absent, a hypothetical table of the kind of data an XRD analysis might produce is presented below for illustrative purposes.

Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.8 | 15.22 | 85 |

| 11.6 | 7.62 | 100 |

| 17.4 | 5.09 | 45 |

| 23.2 | 3.83 | 60 |

This table is for illustrative purposes only and does not represent actual experimental data.

The investigation for published X-ray diffraction studies on this compound is ongoing. Future research in this area would be beneficial for a complete solid-state characterization of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the tetradecyl chain and the rotational freedom around the ether linkage and hydroxyl groups mean that this compound can adopt numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its macroscopic properties.

Molecular mechanics (MM) is a computational method that calculates the potential energy of a system based on a set of empirical functions known as a force field, ignoring explicit electron representation. wustl.eduwustl.edu This approach is well-suited for exploring the vast conformational space of large molecules. Force fields like CHARMM, AMBER, and OPLS are parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules, including the biopolymers and drug-like molecules that share chemical motifs with surfactants. nih.govnih.gov

For a molecule like this compound, the force field would model the energy as a sum of terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). wustl.eduwustl.edu The accuracy of MM simulations heavily relies on the quality of these parameters. wustl.edu For novel or specialized molecules, existing force fields may need refinement or re-parameterization. This process involves adjusting parameters to better match high-level quantum chemical calculations or experimental data, such as vibrational spectra or thermodynamic properties, for the specific functional groups involved, like the ether-diol moiety. nih.gov The development of generalized force fields, such as CGenFF (CHARMM General Force Field), and machine-learning approaches are expanding the ability to accurately model a diverse range of chemical structures. nih.govnih.govrsc.org

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more rigorous description of molecular systems by solving approximations to the Schrödinger equation. mpg.de DFT is used to calculate electronic properties and predict spectroscopic data from first principles. mpg.deacs.org Such calculations can elucidate the charge distribution, molecular orbital energies, and reactivity indicators of a molecule. researchgate.netresearchgate.net

For non-ionic surfactants, DFT can reveal how charge is distributed across the molecule, challenging the simplistic view of a neutral headgroup. 66.39.60 Although the molecule is formally neutral, atomic partial charges create a complex electrostatic potential map. The ether oxygen and hydroxyl groups are regions of negative potential, while the hydrogen atoms of the hydroxyl groups are positive centers. These calculations show that the charge of the headgroup is partially distributed into the alkyl tail, which influences surfactant self-assembly and interactions. 66.39.60

DFT calculations are also instrumental in predicting spectroscopic signatures. For instance, the vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to identify characteristic peaks for different functional groups and to analyze conformational preferences. arxiv.orgresearchgate.net Studies on similar molecules like propanol (B110389) have shown that specific vibrational modes are sensitive to the molecular conformation, serving as a probe for the structures present in different phases. arxiv.orgresearchgate.net

Table 1: Illustrative Electronic Properties of a Surfactant Analog Calculated by DFT

| Property | Description | Illustrative Value |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | ~2.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ +1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | ~ 7.7 eV |

| Headgroup Partial Charge | Sum of partial charges on the atoms of the hydroxypropoxy headgroup. | Varies, but shows significant charge separation |

Note: These values are illustrative for a representative amphiphilic molecule and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations use force fields to compute the trajectory of atoms over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is invaluable for studying how surfactants interact with solvents and biological structures like cell membranes.

The interaction of this compound with its solvent environment, typically water, governs its solubility, aggregation, and surface activity. MD simulations model this by placing the surfactant molecule in a box of explicit solvent molecules (e.g., water models like TIP3P or SPC/E). The simulations reveal the structure of the hydration shell around the hydrophilic headgroup and the hydrophobic effect driving the aggregation of the alkyl tails. aps.org

The solvation free energy, which is the free energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated from simulations. This value quantifies the molecule's affinity for the solvent. Comparing solvation free energies in different solvents (e.g., water vs. a non-polar solvent like hexane) provides a theoretical measure of its amphiphilicity. Recent modeling approaches have shown a linear correlation between surface affinity and hydrophobicity/hydrophilicity for various amphiphiles. acs.org

As a surfactant, this compound is expected to interact strongly with lipid bilayers, the primary components of cell membranes. MD simulations are a powerful tool to study these interactions at an atomistic level. nih.gov A model lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), is constructed and solvated, after which one or more surfactant molecules are introduced into the system.

These simulations can track the process of the surfactant adsorbing onto the membrane surface and inserting into the lipid core. researchgate.net Key insights from such simulations include:

Location and Orientation: The preferred position and orientation of the surfactant within the bilayer. The hydrophilic headgroup typically anchors at the water-lipid interface, while the hydrophobic tail penetrates the hydrocarbon core.

Membrane Disruption: The effect of the surfactant on membrane structure. At higher concentrations, surfactants can disrupt the lipid packing, increase the area per lipid, and decrease bilayer thickness. nih.govmdpi.com In some cases, they can induce the formation of pores or even dissolve the membrane into micelles. mdpi.com

Permeation Free Energy Profile: Umbrella sampling is a specialized MD technique used to calculate the potential of mean force (PMF), or free energy profile, for moving a molecule across the membrane. mdpi.com This profile reveals the energy barriers to permeation, providing a detailed map of the permeation pathway. mdpi.comnih.gov The main barrier is typically located in the dense, hydrophobic core of the bilayer.

Permeability Coefficient: Using the inhomogeneous solubility-diffusion model, data from the PMF profile and position-dependent diffusion coefficients can be used to estimate the membrane permeability coefficient (P), a key measure of how easily a molecule can cross the membrane. mdpi.comnih.gov

Studies on non-ionic surfactants have shown that their interactions with membranes can lead to transient changes in transmembrane electric potential, even though the surfactants themselves are uncharged. mdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogous Compounds

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). nih.gov These models use calculated molecular descriptors—numerical representations of a molecule's structure—to predict properties of interest without the need for direct measurement. dntb.gov.ua

For surfactants analogous to this compound, such as alcohol ethoxylates, QSPR models have been successfully developed to predict key properties:

Critical Micelle Concentration (CMC): The CMC is a fundamental property of surfactants. QSPR models for non-ionic surfactants often use descriptors like the number of carbon atoms in the alkyl chain and the number of ethylene (B1197577) oxide units in the headgroup. firp-ula.orgresearchgate.net More advanced models use a wider range of topological, constitutional, and quantum-chemical descriptors to improve prediction accuracy across diverse surfactant classes. nih.govchemrxiv.orgresearchgate.net

Skin Permeability: The ability of a chemical to permeate the skin is critical for cosmetic and transdermal drug delivery applications. QSAR models for skin permeability often find that hydrophobicity (log P), molecular size, and hydrogen bonding capacity are key predictors. nih.gov

Ecotoxicity: QSARs are also used to predict the environmental impact of surfactants, such as their toxicity to aquatic organisms. nih.gov

The general form of a linear QSAR/QSPR equation is: Property = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ where Dᵢ are the molecular descriptors and cᵢ are coefficients determined by regression analysis on a training set of molecules with known properties. firp-ula.org

Table 2: Example of Descriptors Used in QSAR/QSPR Models for Surfactants

| Descriptor Type | Example Descriptor | Property Predicted |

| Constitutional | Molecular Weight, Number of Carbon Atoms | Critical Micelle Concentration (CMC) researchgate.net |

| Topological | Kier & Hall Connectivity Indices | Critical Micelle Concentration (CMC) firp-ula.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Skin Permeability, Ecotoxicity nih.govheraproject.com |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Cloud Point, CMC researchgate.net |

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound, guiding its potential applications and informing the design of new molecules with tailored properties.

In Silico Ligand-Target Docking Studies with Model Proteins

Following a comprehensive search of publicly available scientific literature and computational chemistry databases, no specific in silico ligand-target docking studies for the compound this compound were identified.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This method is instrumental in drug discovery and molecular biology for understanding the interactions between molecules. The process involves the simulation of the ligand-protein interaction, providing insights into binding energies and the specific amino acid residues involved in the interaction.

Despite the utility of these computational methods, it appears that this compound has not been the subject of such published research. Therefore, detailed findings regarding its binding to model proteins, including data on binding affinities and interacting amino acid residues, are not available.

Due to the absence of research data in this specific area, the creation of data tables detailing these interactions is not possible. Further computational and experimental research would be required to elucidate the potential protein targets and binding characteristics of this compound.

Biochemical and Cellular Interactions of 2 2 Hydroxypropoxy Tetradecan 1 Ol in in Vitro and Non Human Systems

Cellular Uptake, Metabolism, and Intracellular Localization in Non-Human Cell Models

There are no published studies detailing the uptake, metabolic fate, or localization of 2-(2-Hydroxypropoxy)tetradecan-1-OL within non-human cells.

This lack of information prevents the creation of the requested data tables and detailed descriptions of research findings. It is important to note that the absence of published research does not definitively mean that no research has ever been conducted, but rather that it is not available in the public domain through standard scientific search channels.

Table of Mentioned Compounds

Since no specific data could be presented, the table of mentioned compounds is not applicable.

Fluorescent Probe Synthesis and Imaging

There is no available research on the synthesis of fluorescent probes derived from this compound or their application in cellular imaging. The development of fluorescent probes is a valuable tool in cell biology, allowing for the visualization of molecular processes in living cells. nih.gov Typically, a fluorophore is attached to a molecule of interest to track its localization and interactions within a cellular environment. nih.govnih.gov However, no such studies have been published for this compound.

Metabolomic Profiling of this compound Biotransformation

No studies have been conducted on the metabolomic profiling of this compound biotransformation. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of a specific compound, this would involve tracing its breakdown and the formation of new products within a biological system. This information is crucial for understanding the compound's fate and potential biological effects.

Investigation of Cellular Signaling Pathways in Model Organisms/Cell Lines

Gene Expression Profiling (Transcriptomics)

There is no data available on how this compound may alter gene expression. Transcriptomics technologies, such as RNA sequencing, provide a snapshot of the RNA transcripts in a cell at a given moment, offering insights into how a compound might influence cellular function and signaling pathways. nih.gov Without experimental data, it is impossible to know which genes, if any, are affected by this compound.

Protein Expression Analysis (Proteomics)

Similarly, no proteomic studies have been performed to analyze changes in protein expression in response to this compound. Proteomics is the large-scale analysis of proteins and their functions. nih.govmdpi.com Such an analysis would reveal alterations in protein levels that could indicate the cellular pathways impacted by the compound. nih.govmdpi.com

Antimicrobial Activity and Biofilm Inhibition Studies

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

There is no published research on the antimicrobial properties of this compound. Therefore, no data exists for its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, or its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. nih.gov While other long-chain alcohols and related compounds have demonstrated antimicrobial activity, these findings cannot be extrapolated to this compound without direct experimental evidence. ekb.egnih.govsmujo.id Likewise, there is no information regarding its potential to inhibit the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are often resistant to antimicrobial agents. nih.gov

Anti-biofilm Efficacy Against Pathogenic Microorganisms

There is no specific data available in the scientific literature regarding the anti-biofilm properties of this compound against any pathogenic microorganisms.

Interactions with Isolated Biomolecules (Proteins, Lipids, DNA) In Vitro

Detailed in vitro studies on the interactions of this compound with isolated proteins, lipids, or DNA have not been reported in the accessible scientific literature. Consequently, there is no information on potential binding affinities, conformational changes, or other molecular-level interactions.

Environmental Fate and Ecotoxicological Assessment of 2 2 Hydroxypropoxy Tetradecan 1 Ol

Environmental Degradation Pathways and Kinetics

The environmental persistence of 2-(2-Hydroxypropoxy)tetradecan-1-OL is anticipated to be low due to several degradation pathways. Like other propylene (B89431) glycol ethers, it is expected to be susceptible to breakdown by biological and, to a lesser extent, abiotic processes.

Biodegradation in Aquatic and Terrestrial Systems

Photolytic and Hydrolytic Stability Studies

In the atmosphere, propylene glycol ethers undergo degradation primarily through reactions with photochemically produced hydroxyl radicals. nih.gov This process leads to relatively short atmospheric lifetimes. nih.gov Due to its low vapor pressure, a significant atmospheric presence of this compound is not expected. Hydrolytically, the ether and alcohol functional groups in this compound are stable under typical environmental pH conditions, and therefore, hydrolysis is not considered a significant degradation pathway.

Bioaccumulation and Biotransformation in Non-Mammalian Wildlife Models

The potential for this compound to bioaccumulate in organisms is considered to be low. Propylene glycol ethers generally possess low octanol-water partition coefficients (Kow), which is an indicator of low bioaccumulation potential. researchgate.netnih.gov This means the compound is less likely to be stored in the fatty tissues of organisms. While specific biotransformation pathways for this compound in non-mammalian wildlife have not been documented, it is anticipated that organisms capable of metabolizing other PGEs would also be able to transform this compound, likely through oxidation of the alcohol groups, facilitating its excretion.

Persistence and Mobility in Environmental Compartments (Soil, Water, Air, Sediment)

The mobility of this compound in the environment is governed by its physicochemical properties. Its structure suggests it will have a degree of water solubility and a low affinity for partitioning to air. In aquatic systems, it is expected to remain primarily in the water column rather than adsorbing to sediment. In terrestrial environments, its mobility in soil will be dependent on the organic carbon content of the soil. While the long tetradecyl chain might increase its sorption to organic matter compared to shorter-chain PGEs, it is still expected to have a moderate to high potential for mobility in soil.

Ecotoxicity to Aquatic and Terrestrial Organisms (e.g., Algae, Daphnia, Fish, Earthworms)

The ecotoxicity of propylene glycol ethers is generally low. researchgate.netlyondellbasell.com This class of compounds is not considered to be highly toxic to a wide range of aquatic and terrestrial organisms.

Acute and Chronic Toxicity Endpoints

Specific ecotoxicity data for this compound are not available in the public domain. However, based on the data for other propylene glycol ethers, it is possible to predict its general toxicity profile. Acute toxicity studies on various PGEs consistently show low toxicity to fish, aquatic invertebrates like Daphnia, and algae. lyondellbasell.com Chronic toxicity data for PGEs are less common but generally indicate that long-term exposure to environmentally relevant concentrations is unlikely to cause adverse effects.

To illustrate the typical ecotoxicity of propylene glycol ethers, the following table presents data for representative compounds from this family. It is important to note that this data is for analogous substances and not for this compound itself.

| Organism | Endpoint | Test Duration | Value (mg/L) | Reference Compound |

| Fathead Minnow (Pimephales promelas) | LC50 | 96 hours | >100 | Propylene Glycol n-Butyl Ether |

| Daphnia magna | EC50 | 48 hours | >1000 | Dipropylene Glycol n-Butyl Ether |

| Green Algae (Selenastrum capricornutum) | EC50 | 72 hours | >100 | Propylene Glycol Methyl Ether |

Table 1: Representative Aquatic Ecotoxicity Data for Propylene Glycol Ethers

Analytical Methodologies for the Detection and Quantification of 2 2 Hydroxypropoxy Tetradecan 1 Ol in Complex Matrices

Sample Preparation Strategies for Environmental and Biological Samples (Non-Human Origin)

The primary goal of sample preparation is to extract 2-(2-hydroxypropoxy)tetradecan-1-ol from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov Green sample preparation techniques that minimize the use of hazardous solvents are increasingly preferred. nih.govscispace.com

The choice of extraction technique is highly dependent on the nature of the sample matrix.

Aqueous Samples (e.g., surface water, wastewater): For aqueous matrices, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. scispace.com Given the amphiphilic nature of this compound, a solvent system with intermediate polarity would be optimal for LLE. SPE, being a more modern and environmentally friendly technique, would likely involve a sorbent that can retain compounds of moderate polarity. nih.gov

Solid Samples (e.g., soil, sediment, biological tissues): The extraction of this compound from solid matrices typically requires more rigorous methods. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) using suitable organic solvents can be effective. A common approach for similar compounds in solid samples involves initial homogenization followed by extraction with a solvent mixture, such as dichloromethane and methanol (B129727). osha.govkeikaventures.com

Air Samples: Due to its presumed low volatility, this compound is less likely to be present in significant concentrations in the gas phase. However, for workplace monitoring or specific environmental assessments, air samples can be collected by drawing air through a solid sorbent tube, such as one containing charcoal or a specialized polymer. osha.govresearchgate.net The trapped analyte is then desorbed using a suitable solvent. osha.govkeikaventures.comresearchgate.net

A summary of potential extraction techniques is presented in the table below.

| Sample Matrix | Extraction Technique | Key Considerations |

| Aqueous | Solid-Phase Extraction (SPE) | Choice of sorbent material is critical for efficient retention and elution. |

| Liquid-Liquid Extraction (LLE) | Requires selection of an appropriate immiscible solvent. | |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A miniaturized version of LLE that uses a disperser solvent to enhance extraction efficiency. nih.gov | |

| Solid | Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and accelerate extraction. | |

| Soxhlet Extraction | A classical, though time-consuming, method for solid-liquid extraction. | |

| Air | Solid Sorbent Tube Sampling | The choice of sorbent depends on the analyte's volatility and polarity. osha.gov |

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. For complex samples, techniques like dispersive solid-phase extraction (d-SPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be employed. nih.gov This involves adding a sorbent to the extract to bind and remove interferences. nih.gov Preconcentration is often achieved by evaporating the solvent from the extract to a smaller volume, thereby increasing the analyte concentration.

Advanced Hyphenated Chromatographic Techniques for Trace Analysis

For the separation and detection of this compound, gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most suitable techniques, offering high sensitivity and selectivity.

Given the structure of this compound, GC-MS would likely be the preferred method. restek.comcdc.gov The hydroxyl groups may require derivatization to improve volatility and chromatographic peak shape.

A comprehensive validation of the analytical method is crucial to ensure reliable and accurate results. The key validation parameters include:

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For trace analysis, achieving low LOD and LOQ values is essential. For analogous glycol ethers, instrumental LODs in the parts-per-million (ppm) range have been reported for vapor analysis. nih.gov

Selectivity: The method's ability to differentiate the analyte from other components in the sample. High-resolution mass spectrometry can provide excellent selectivity.

Linearity: The range over which the instrument response is proportional to the analyte concentration. A linear range is established by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among repeated measurements. It is usually expressed as the relative standard deviation (RSD).

The following table summarizes typical performance characteristics for the analysis of related glycol ethers, which can serve as a benchmark for a method developed for this compound.

| Parameter | Typical Performance for Analogous Glycol Ethers |

| Limit of Detection (LOD) | Low µg/L to ng/L range in liquid samples; low ppmv in air samples nih.gov |

| Limit of Quantification (LOQ) | Mid to high µg/L to ng/L range in liquid samples; low ppmv in air samples nih.gov |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantification. It involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., containing deuterium or carbon-13) to the sample as an internal standard. Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for matrix effects and variations in instrument response. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signals of the native and labeled compounds. While a specific isotopically labeled standard for this compound may not be commercially available, it could be custom synthesized for highly accurate quantification studies.

Development of Alternative Sensing Platforms (e.g., Electrochemical Sensors, Immunoassays for Analogs)

While chromatographic methods are the gold standard, there is growing interest in developing faster, more portable, and cost-effective analytical tools. mdpi.com

Electrochemical Sensors: These devices measure changes in electrical properties (such as current or potential) that occur when the target analyte interacts with a chemically modified electrode surface. mdpi.comscielo.brgasdetection.com For instance, electrochemical sensors have been developed for the determination of ethylene (B1197577) glycol. scielo.br Such a sensor for this compound would require the design of a specific recognition element immobilized on the electrode that can selectively bind to the analyte. mdpi.com

Immunoassays: These methods are based on the highly specific binding between an antibody and an antigen. An immunoassay for this compound would involve generating antibodies that specifically recognize this molecule. The development of such an assay would enable rapid and high-throughput screening of a large number of samples. While specific immunoassays for this compound are not reported, the principle has been applied to a wide range of organic molecules.

The development of these alternative platforms is still in the research phase for many emerging contaminants and would require significant effort to achieve the sensitivity and selectivity of established chromatographic techniques.

Profiling of Transformation Products and Metabolites of this compound

The metabolism of xenobiotics like this compound is generally anticipated to proceed through Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Transformation:

The initial metabolic attack on this compound is likely to occur at several sites on the molecule. The ether linkage is a primary target for cleavage. O-dealkylation, a common metabolic pathway for ethers, would lead to the formation of 1,2-propanediol and tetradecan-1,2-diol. oup.comeuropa.eu The terminal hydroxyl group of the tetradecanol (B45765) moiety can be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding carboxylic acid, 2-hydroxypropoxytetradecanoic acid. nih.govnih.gov Similarly, the secondary hydroxyl group on the propylene (B89431) glycol moiety can be oxidized to a ketone, forming 2-(2-oxopropoxy)tetradecan-1-ol.

The long alkyl chain may also undergo hydroxylation at various positions, followed by further oxidation. This process, known as omega- and (omega-1)-oxidation, is a known pathway for the metabolism of long-chain hydrocarbons and fatty acids.

Phase II Conjugation:

The primary and secondary alcohol groups of the parent compound and its Phase I metabolites can undergo conjugation reactions. Glucuronidation and sulfation are the most common Phase II pathways, resulting in the formation of glucuronide and sulfate conjugates. oup.com These conjugates are significantly more water-soluble and are readily excreted.

Biodegradation:

In environmental matrices, the biodegradation of this compound is expected to be initiated by microorganisms. Similar to other nonionic surfactants, the ether bond can be cleaved, and the resulting alkyl chain and propylene glycol moieties can be further degraded. nih.govmst.edu The long alkyl chain can be degraded through beta-oxidation. The biodegradability of propylene glycol and its oligomers is well-documented. nih.govdtic.mil

Analytical Methodologies:

The detection and quantification of the potential transformation products and metabolites of this compound in complex matrices such as biological fluids, soil, and water require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for such analyses. imtm.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for separating and identifying metabolites in complex mixtures. nih.gov Reversed-phase HPLC is typically used for the separation of the parent compound and its metabolites based on their polarity. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments, such as precursor ion scanning and neutral loss scans, are invaluable for identifying specific classes of metabolites, for instance, glucuronide or sulfate conjugates. acs.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, further aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile metabolites or those that can be derivatized to become volatile can be analyzed by GC-MS. futurelearn.com This technique offers high chromatographic resolution and is particularly useful for smaller, less polar metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites, especially when sufficient quantities can be isolated. nih.govfuturelearn.com It provides detailed information about the chemical environment of each atom in a molecule.

The following interactive data table summarizes the potential transformation products and metabolites of this compound and the primary analytical techniques used for their profiling.

| Potential Transformation Product/Metabolite | Metabolic Pathway | Primary Analytical Technique(s) |

| 1,2-Propanediol | Ether cleavage | GC-MS, LC-MS |

| Tetradecan-1,2-diol | Ether cleavage | GC-MS, LC-MS |

| 2-Hydroxypropoxytetradecanoic acid | Oxidation of the primary alcohol | LC-MS/MS |

| 2-(2-Oxopropoxy)tetradecan-1-ol | Oxidation of the secondary alcohol | LC-MS/MS |

| Hydroxylated tetradecanol derivatives | Alkyl chain oxidation | LC-MS/MS |

| Glucuronide conjugates | Glucuronidation (Phase II) | LC-MS/MS |

| Sulfate conjugates | Sulfation (Phase II) | LC-MS/MS |

Potential Applications and Future Research Trajectories for 2 2 Hydroxypropoxy Tetradecan 1 Ol

Design and Synthesis of Advanced Analogs for Targeted Research (e.g., as Chemical Probes, Synthetic Intermediates)

The unique structure of 2-(2-Hydroxypropoxy)tetradecan-1-OL, featuring both hydrophilic hydroxyl groups and a long lipophilic alkyl chain, makes it an excellent scaffold for the design and synthesis of advanced analogs. These analogs could serve as valuable chemical probes and synthetic intermediates in various research areas.

As Chemical Probes: By incorporating reporter groups such as fluorescent tags or photo-crosslinkers, analogs of this compound could be developed to study biological processes at a molecular level. For instance, a fluorescently labeled analog could be used to investigate the interactions of lipid-like molecules with cell membranes or specific proteins. The synthesis of such probes would likely involve multi-step organic synthesis, starting with the protection of one of the hydroxyl groups, followed by the attachment of the reporter group, and finally deprotection.

As Synthetic Intermediates: The two hydroxyl groups of this compound offer versatile handles for further chemical modifications. These groups can be selectively functionalized to create a variety of derivatives with tailored properties. For example, esterification or etherification of the hydroxyl groups could lead to the synthesis of novel surfactants, emulsifiers, or lubricants with specific hydrophilic-lipophilic balances (HLB). The general synthesis of propylene (B89431) glycol ethers from propylene oxide and alcohols under mild conditions using environmentally friendly ionic liquid catalysts has been reported, suggesting a viable pathway for producing this compound and its analogs. researchgate.net

Role in Material Science and Engineering (e.g., as a Component in Polymers, Surfactants, Lubricants)

The amphiphilic nature of this compound suggests a significant potential for its application in material science and engineering, particularly in the formulation of polymers, surfactants, and lubricants. Fatty alcohol ethoxylates, which share structural similarities, are known for their excellent emulsifying, wetting, and cleaning properties. surtensurfactants.com

Surfactants and Emulsifiers: With its hydrophilic head (the diol from propylene glycol) and a lipophilic tail (the tetradecyl chain), this compound is expected to exhibit surfactant properties. These properties are crucial in a wide range of applications, including detergents, personal care products, and industrial cleaners. surtensurfactants.comatamanchemicals.com The presence of two hydroxyl groups could also allow for the formation of more complex and stable emulsions. Unsaturated fatty alcohol alkoxylates have been shown to have isotropic and lamellar phases over a wider range of active levels compared to their saturated analogs, which expands formulating latitude for many end-use applications. google.comgoogle.com

Polymers: The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The incorporation of the long alkyl chain into the polymer backbone could impart unique properties such as increased flexibility, hydrophobicity, and thermal stability.

Lubricants: The long hydrocarbon chain of the tetradecanol (B45765) moiety suggests potential lubricating properties. Propylene glycol ethers are used in various applications, and their derivatives with fatty alcohols could lead to the development of high-performance lubricants and metalworking fluids. Medium-chain fatty alcohols are already used in lubricants and plasticizers. nih.gov

Below is an interactive data table summarizing the potential applications in material science.

| Application Area | Potential Role of this compound | Key Structural Features |

| Surfactants | Emulsifier, Wetting Agent, Detergent | Amphiphilic nature with a hydrophilic diol head and a lipophilic C14 tail. |

| Polymers | Monomer for Polyesters and Polyurethanes | Diol functionality for polymerization reactions. |

| Lubricants | Base oil or additive | Long alkyl chain for lubricity. |

| Coatings & Paints | Additive or Surfactant | Potential to improve formulation stability and performance. google.com |

Contribution to Sustainable Chemistry: Bio-based Feedstocks and Green Synthesis Pathways

A significant advantage of this compound lies in its potential for sustainable production. Both of its primary precursors, 1-tetradecanol (B3432657) and propylene glycol, can be derived from renewable bio-based feedstocks.

Bio-based Feedstocks: 1-Tetradecanol, a fatty alcohol, can be produced from the reduction of myristic acid, which is found in coconut oil and palm kernel oil. nih.gov There is growing interest in microbial biosynthesis as a sustainable alternative to petrochemical processes for producing fatty alcohols. nih.gov Propylene glycol can also be produced from renewable resources such as glycerol (B35011), a byproduct of biodiesel production.

Green Synthesis Pathways: Research into greener synthetic routes for producing ethers is ongoing. The use of ionic liquids as catalysts for the synthesis of propylene glycol ethers represents a more environmentally friendly alternative to traditional catalysts. researchgate.net Furthermore, enzymatic synthesis of fatty alcohol ethers is being explored to reduce the environmental impact of chemical processes. A green and efficient one-step method has been used to prepare linear fatty alcohol ether carboxylic ester surfactants from fatty alcohol ether and succinic anhydride. researchgate.net

Pre-Clinical Evaluation of Specific Biological Activities (e.g., in vitro models for anti-inflammatory, anti-cancer, or neuroprotective properties, strictly pre-clinical and non-human)

While there is no direct evidence for the biological activity of this compound, its structural components suggest that it and its derivatives could be interesting candidates for pre-clinical evaluation. Fatty alcohols and their derivatives are known to have a range of biological effects.

In Vitro Models: Initial screening of the biological activities of this compound and its analogs could be performed using various in vitro cell-based assays. For example:

Anti-inflammatory properties: Could be assessed by measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in macrophage cell lines stimulated with lipopolysaccharide.

Anti-cancer properties: Could be evaluated by testing the cytotoxicity of the compound against a panel of cancer cell lines.

Neuroprotective properties: Could be investigated using neuronal cell cultures subjected to oxidative stress or other neurotoxic insults.

It is crucial to emphasize that these are speculative areas for research and any findings would be strictly pre-clinical and non-human. The development of therapeutics for conditions like non-alcoholic fatty liver disease (NAFLD) often involves extensive pre-clinical modeling. nih.gov

Exploration in Agricultural Science (e.g., as a Biostimulant, Elicitor, or Formulation Adjuvant)

Fatty alcohol ethoxylates are widely used in agricultural formulations as adjuvants to improve the efficacy of pesticides and herbicides. surtensurfactants.comatamanchemicals.comnbinno.comyeserchem.com They act as emulsifiers, wetting agents, and penetrants, enhancing the spreading and absorption of active ingredients on plant surfaces. nbinno.com

Formulation Adjuvant: this compound, with its surfactant-like structure, is a prime candidate for use as a formulation adjuvant in agricultural products. Its ability to act as an emulsifier would be beneficial for creating stable formulations of oil-based active ingredients in water. nbinno.com Its wetting properties would ensure better coverage of pesticides on plant leaves. nbinno.com Fatty alcohol ethoxylates are also used as penetration promoters for insecticides.

Biostimulant or Elicitor: There is also potential to explore whether this compound or its derivatives could have direct biological effects on plants, acting as biostimulants to enhance growth or as elicitors to trigger plant defense responses.

Identification of Critical Knowledge Gaps and Emerging Research Questions

Despite the promising potential of this compound, there are significant knowledge gaps that need to be addressed through future research.

Key Research Questions:

What are the precise physicochemical properties of this compound (e.g., critical micelle concentration, HLB value, surface tension)?

What is the most efficient and sustainable synthetic route for its production on a larger scale?

What is the performance of this compound as a surfactant, emulsifier, or lubricant compared to existing commercial products?

What are its toxicological and ecotoxicological profiles?

Does this compound or its derivatives possess any significant biological activities in pre-clinical models?

How effective is it as an adjuvant in agricultural formulations?

Answering these questions will be crucial for unlocking the full potential of this compound.

Roadmap for Future Academic and Industrial Research Collaborations

To accelerate the research and development of this compound, collaborations between academic institutions and industrial partners will be essential.

Proposed Roadmap:

Fundamental Research (Academia):

Develop and optimize synthetic routes.

Characterize the physicochemical properties of the pure compound and its analogs.

Conduct initial in vitro screening for biological activities.

Applied Research and Development (Industry):

Scale-up the synthesis of promising candidates.

Evaluate the performance of the compound in specific applications (e.g., as a surfactant in cleaning products, an adjuvant in agricultural formulations).

Conduct comprehensive toxicological and environmental impact assessments.

Collaborative Projects:

Joint projects focusing on structure-property relationships to design next-generation molecules with enhanced performance and sustainability.

Public-private partnerships to fund pre-competitive research and de-risk later-stage development.

This collaborative approach will pave the way for the successful translation of fundamental research into valuable commercial applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.